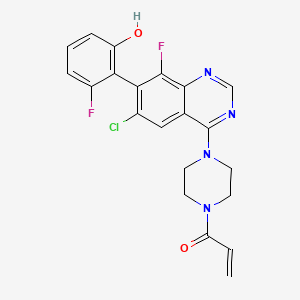

![molecular formula C10H18Cl2N2O B1384670 2-Amino-1-[4-(dimethylamino)phenyl]ethanol CAS No. 56796-70-4](/img/structure/B1384670.png)

2-Amino-1-[4-(dimethylamino)phenyl]ethanol

Vue d'ensemble

Description

“2-Amino-1-[4-(dimethylamino)phenyl]ethanol”, also known as “4-(Dimethylamino)phenethyl alcohol”, is a chemical compound with the molecular formula (CH3)2NC6H4CH2CH2OH . It is used as an accelerator for the curing of bone cement . It has also been used to compare the efficiency of different camphorquinone (CQ)/amine photo-initiating systems for the photopolymerization of a model dental resin .

Molecular Structure Analysis

The molecular structure of “2-Amino-1-[4-(dimethylamino)phenyl]ethanol” consists of a phenyl ring attached to an ethanol group via a dimethylamino group . The exact molecular structure can be represented by the SMILES stringCN(C)c1ccc(CCO)cc1 . Chemical Reactions Analysis

“2-Amino-1-[4-(dimethylamino)phenyl]ethanol” has been used in the study of photovoltaic properties of a novel compound, where it was found to have a HOMO-LUMO energy gap of 2.806 eV, indicating its high chemical reactivity .Physical And Chemical Properties Analysis

“2-Amino-1-[4-(dimethylamino)phenyl]ethanol” has a molecular weight of 180.247 g/mol and a density of 1.1±0.1 g/cm3 . It has a boiling point of 341.8±32.0 °C at 760 mmHg and a flash point of 160.5±25.1 °C .Applications De Recherche Scientifique

Dental Resin Photopolymerization

2-Amino-1-[4-(dimethylamino)phenyl]ethanol is used in dental applications to compare the efficiency of different camphorquinone (CQ)/amine photo-initiating systems for the photopolymerization of a model dental resin. This compound acts as an accelerator in the curing process, which is crucial for dental restorations .

Bone Cement Curing

This compound may also be used as an accelerator to investigate the curing of bone cement at a molecular level by electron spin resonance (ESR) spectroscopy. Understanding this process is vital for improving the performance and safety of bone cements used in orthopedic surgeries .

Organic Synthesis Reagent

In chemical research, 2-Amino-1-[4-(dimethylamino)phenyl]ethanol serves as a reagent in organic synthesis. It is utilized to synthesize other compounds, playing a significant role in the development of new chemical entities .

Solvatochromic and Photochemical Applications

Research has focused on the synthesis and investigation of compounds derived from reactions involving 4-(dimethylamino)benzaldehyde, showcasing their potential in solvatochromic and photochemical applications. This highlights the compound’s role in developing probes and understanding micelle dynamics.

Proteomics Research

The compound is also used in proteomics research, where it may be involved in the study of proteins and their functions. The specific applications in this field are not detailed in the search results, but its use suggests it plays a role in protein analysis or manipulation .

Pharmaceutical Testing

It is employed in pharmaceutical testing as a high-quality reference standard to ensure accurate results during drug development and quality control processes .

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that the compound can affect therespiratory system .

Mode of Action

It’s noted that the compound acts as a more effective accelerator than N,N-dimethyl-p-toluidine (TD) for bone cement curing .

Biochemical Pathways

The compound’s role in accelerating bone cement curing suggests it may influence the polymerization process .

Pharmacokinetics

The compound has a molecular weight of 180.247 , a density of 1.1±0.1 g/cm3 , and a boiling point of 341.8±32.0 °C at 760 mmHg . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

Its role in accelerating bone cement curing suggests it may have a significant impact on thehardening process of bone cement .

Action Environment

The action of 2-Amino-1-[4-(dimethylamino)phenyl]ethanol can be influenced by environmental factors. For safe handling, it’s recommended to avoid dust formation , ensure adequate ventilation , and store under an inert atmosphere in a dry, cool, and well-ventilated place . These factors could potentially influence the compound’s action, efficacy, and stability.

Propriétés

IUPAC Name |

2-amino-1-[4-(dimethylamino)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-12(2)9-5-3-8(4-6-9)10(13)7-11/h3-6,10,13H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZOGWDBVOOQRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-[4-(dimethylamino)phenyl]ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-1-(2-hydroxyethyl)-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384587.png)

![2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384591.png)

![3-methanesulfonyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384597.png)